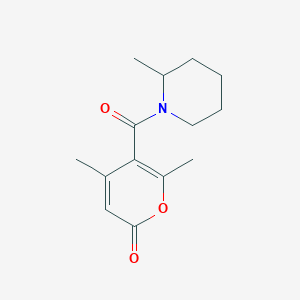
5-ethoxy-N,3-dimethyl-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethoxy-N,3-dimethyl-1-benzofuran-2-carboxamide, commonly known as 2C-E, is a psychoactive compound that belongs to the phenethylamine class. It is a synthetic drug that was first synthesized by Alexander Shulgin in 1977. 2C-E is known to produce intense and long-lasting psychedelic effects, including altered perception, hallucinations, and euphoria. In recent years, there has been a growing interest in the scientific community to understand the synthesis, mechanism of action, and physiological effects of 2C-E.
作用机制
The mechanism of action of 2C-E is not fully understood, but it is believed to involve the activation of serotonin and dopamine receptors in the brain. 2C-E is thought to act as a partial agonist of the 5-HT2A receptor, which increases the release of serotonin and activates downstream signaling pathways. This results in altered perception, mood, and cognition. Additionally, 2C-E has been shown to activate the dopamine D2 receptor, which may contribute to its rewarding effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-E are complex and not fully understood. Studies have shown that 2C-E can cause changes in brain activity, including increased connectivity between different brain regions. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and changes in body temperature. Additionally, 2C-E has been shown to alter mood, perception, and cognition, including inducing hallucinations and altered states of consciousness.
实验室实验的优点和局限性
One advantage of using 2C-E in lab experiments is its ability to produce strong and long-lasting psychedelic effects, which can be useful for studying the effects of altered states of consciousness on brain function and behavior. However, one limitation of using 2C-E is its potential for abuse and toxicity, which can make it difficult to conduct ethical and safe experiments.
未来方向
There are several future directions for research on 2C-E, including:
1. Investigating the long-term effects of 2C-E on brain function and behavior.
2. Developing safer and more effective treatments for 2C-E toxicity.
3. Studying the effects of 2C-E on different brain regions and neurotransmitter systems.
4. Understanding the molecular mechanisms underlying the effects of 2C-E on the brain.
5. Investigating the potential therapeutic uses of 2C-E for psychiatric disorders such as depression and anxiety.
In conclusion, 2C-E is a synthetic drug that has been used in scientific research to understand its effects on the brain and behavior. Its synthesis method, mechanism of action, and physiological effects are complex and not fully understood. While it has advantages for lab experiments, its potential for abuse and toxicity makes it a challenging substance to study. Further research is needed to understand the long-term effects of 2C-E and its potential therapeutic uses.
合成方法
The synthesis of 2C-E involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced with sodium borohydride to produce 2,5-dimethoxyphenethylamine. Finally, 2C-E is synthesized by reacting 2,5-dimethoxyphenethylamine with ethyl chloroformate in the presence of triethylamine.
科学研究应用
2C-E has been used in scientific research to understand its effects on the brain and behavior. Studies have shown that 2C-E acts as a partial agonist of the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. It has also been shown to activate the dopamine D2 receptor, which is involved in reward and motivation.
属性
IUPAC Name |
5-ethoxy-N,3-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-16-9-5-6-11-10(7-9)8(2)12(17-11)13(15)14-3/h5-7H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDRZERDOQYFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-N,3-dimethyl-1-benzofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510809.png)
![1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone](/img/structure/B7510822.png)
![1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510823.png)
![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)

![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)
![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)





![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)
